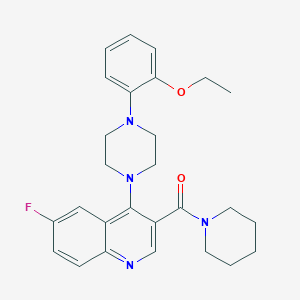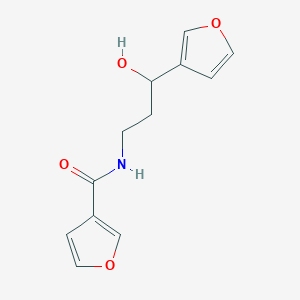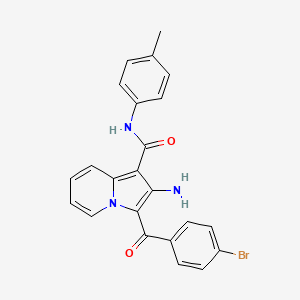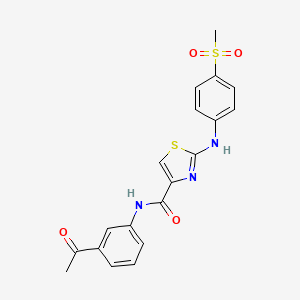
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to an amino group .Mecanismo De Acción
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer cell growth. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit inflammation. In animal models, this compound has been shown to reduce tumor growth, reduce inflammation, and improve overall survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide is its versatility in scientific research applications. Its chemical structure can be easily modified to create analogs that have improved potency and selectivity. Additionally, this compound has been shown to have low toxicity, making it a viable compound for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide. One potential application is in the development of novel anti-cancer therapies. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, and further studies are needed to determine its efficacy in human clinical trials. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of new anti-cancer drugs.
Another potential application for this compound is in the treatment of inflammatory diseases. This compound has been shown to have potent anti-inflammatory activity in animal models of arthritis and colitis, and further studies are needed to determine its efficacy in human clinical trials. Additionally, the development of this compound analogs with improved solubility could lead to the discovery of new anti-inflammatory drugs.
In conclusion, this compound, or this compound, is a synthetic compound with potential therapeutic applications in cancer and inflammation. Its chemical structure has been optimized for high yields and purity, making it a viable compound for scientific research applications. Further studies are needed to determine its efficacy in human clinical trials and to develop novel analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide involves a multi-step process that starts with the reaction of 1,2-dimethyl-1H-indole with chloroacetyl chloride to form 1-(chloroacetyl)-1,2-dimethyl-1H-indole. This intermediate product is then reacted with 2-phenoxypropanoic acid in the presence of a base to yield this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a viable compound for scientific research applications.
Aplicaciones Científicas De Investigación
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-11-17-12-16(9-10-19(17)22(14)3)13-21-20(23)15(2)24-18-7-5-4-6-8-18/h4-12,15H,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWHUQHQHKWLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321293 | |
| Record name | N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852137-63-4 | |
| Record name | N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
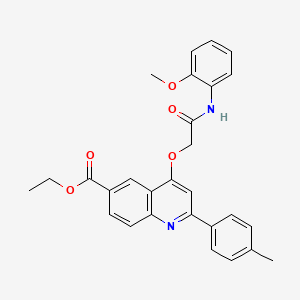
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
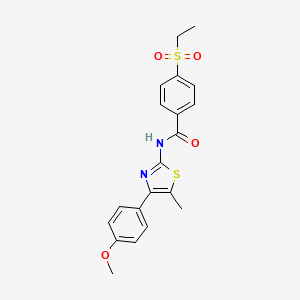
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
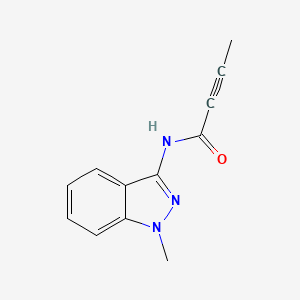
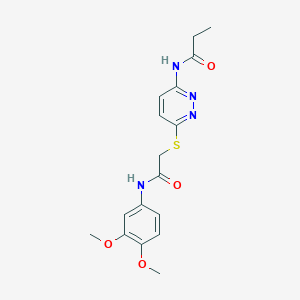
![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)

